![molecular formula C8H11Cl2FN2 B2482677 1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride CAS No. 1384264-25-8](/img/structure/B2482677.png)
1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclopropane derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
PET Radioligand Development
García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, showing promise as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. This compound demonstrated high brain uptake, slow clearance, and stability, important for precise imaging in brain disorders (García et al., 2014).
Cancer Treatment Research
S-1, a fluorinated pyrimidine derivative, has been the subject of multiple studies. Chollet et al. (2003) evaluated S-1 in a phase II trial for chemotherapy-naive patients with gastric cancer. S-1 showed moderate response rates similar to other fluoropyrimidines, indicating its potential in cancer treatment (Chollet et al., 2003).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) researched 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a neurokinin-1 receptor antagonist with potential for treating emesis and depression (Harrison et al., 2001).
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Lucas-Hourani et al. (2015) synthesized azine-bearing analogues, including compounds with 5-fluoropyridine, as inhibitors of human DHODH. These compounds showed potential as immunosuppressive agents and as tools for designing new series of immunosuppressants (Lucas-Hourani et al., 2015).
Pharmacokinetics in Cancer Treatment
Fujita et al. (2008) analyzed the influence of CYP2A6 polymorphisms and plasma level of CDHP on the pharmacokinetics of tegafur and 5-fluorouracil in patients treated with S-1, highlighting the importance of individualized dosing based on genetic and physiological factors (Fujita et al., 2008).
IGF-1R Imaging
Majo et al. (2013) conducted radiosynthesis and in vitro evaluation of a specific IGF-1R inhibitor, showing its potential as a PET tracer for monitoring IGF-1R in various cancers (Majo et al., 2013).
Eigenschaften
IUPAC Name |
1-(5-fluoropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEOEOBSMWGUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.